Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

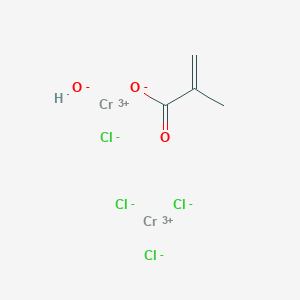

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- is a coordination compound featuring chromium in a complex with tetrachloro, hydroxy, and 2-methyl-2-propenoato ligands

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- typically involves the reaction of chromium chloride with 2-methyl-2-propenoic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:

CrCl3+C4H6O2+Base→Cr2(C4H6O2)(OH)(Cl)4

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the chromium centers are oxidized to higher oxidation states.

Reduction: Reduction reactions can reduce the chromium centers to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the ligands around the chromium centers are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various ligands such as phosphines, amines, and other carboxylates.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-valent chromium complexes, while reduction may produce lower-valent chromium species.

Chemistry:

Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Materials Science: It is studied for its potential use in the development of new materials with unique properties.

Biology and Medicine:

Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic applications.

Medical Research: Research is ongoing to explore its use in drug delivery systems and as a potential anticancer agent.

Industry:

Coatings and Pigments: The compound is used in the production of coatings and pigments due to its stability and color properties.

Electronics: It is explored for use in electronic devices and sensors.

作用机制

The mechanism of action of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- involves its ability to coordinate with various substrates and facilitate chemical transformations. The chromium centers can undergo redox changes, which are crucial for its catalytic activity. The ligands around the chromium centers play a significant role in stabilizing the complex and influencing its reactivity.

相似化合物的比较

- Chromium, tetrachloro-mu-hydroxy(mu-acetato-kappaO:kappaO’)di-

- Chromium, tetrachloro-mu-hydroxy(mu-propionato-kappaO:kappaO’)di-

Comparison:

- Ligand Structure: The primary difference lies in the ligands coordinated to the chromium centers. The presence of 2-methyl-2-propenoato ligands in Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- imparts unique steric and electronic properties compared to other similar compounds.

- Reactivity: The specific ligands influence the reactivity and stability of the compound, making it suitable for different applications compared to its analogs.

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- stands out due to its unique ligand environment, which offers distinct advantages in catalysis and materials science.

生物活性

Chromium compounds have been extensively studied for their biological activities, particularly in the context of anticancer properties and their interactions with biological systems. The compound Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- represents a unique class of organometallic compounds that may exhibit significant biological effects.

Chemical Structure and Properties

The compound's structure can be described as a chromium complex with chlorinated and hydroxy functionalities, along with a 2-methyl-2-propenoate ligand. Understanding the structural characteristics is crucial for elucidating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₄CrO₄ |

| Molecular Weight | 380.75 g/mol |

| Solubility | Varies with pH |

| Oxidation State | +3 |

- Anticancer Activity : Chromium complexes are being researched for their potential as anticancer agents. Studies suggest that they may interfere with cellular processes such as DNA synthesis and repair, leading to apoptosis in cancer cells. For instance, some chromium complexes have shown efficacy against various cancer cell lines, including breast and lung cancer cells .

- Reactive Oxygen Species (ROS) Production : Certain chromium compounds can generate ROS, which may induce oxidative stress in cancer cells, promoting cell death. This mechanism is similar to that observed with other metal-based drugs like cisplatin .

- Protein Interactions : The binding of chromium complexes to proteins involved in cell signaling pathways may alter cellular responses to growth factors and hormones, potentially inhibiting tumor growth .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various chromium complexes, including the tetrachloro compound. The results indicated:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical).

- Findings :

- Significant reduction in cell viability at low micromolar concentrations.

- Induction of apoptosis confirmed via flow cytometry and caspase activity assays.

Study 2: Mechanistic Insights

Research focused on the mechanistic pathways through which chromium complexes exert their effects revealed:

- Inhibition of DNA Repair : The compound was shown to inhibit key enzymes involved in DNA repair mechanisms.

- Cell Cycle Arrest : Treated cells exhibited G2/M phase arrest, indicating disruption of normal cell cycle progression.

Toxicity and Safety Profile

While chromium(III) compounds are generally considered less toxic than chromium(VI), the specific toxicity profile of this compound requires careful evaluation. Studies indicate that:

- Toxicity Levels : Vary based on concentration and exposure duration.

- Safety Assessments : Should include both in vitro cytotoxicity assays and in vivo models to determine potential side effects.

Future Directions

Further research is needed to fully understand the biological activity of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-. Key areas for exploration include:

- Long-term Toxicity Studies : To assess chronic exposure effects.

- Clinical Trials : To evaluate efficacy in human subjects.

- Structure-Activity Relationship (SAR) Studies : To optimize the pharmacological properties of chromium complexes.

科学研究应用

Chemistry

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- serves as a catalyst in various organic reactions, particularly in polymerization and oxidation processes. Its effectiveness as a catalyst is attributed to its ability to facilitate electron transfer and stabilize reaction intermediates.

Table 1: Catalytic Applications

| Reaction Type | Role of Compound | Example Reactions |

|---|---|---|

| Polymerization | Catalyst for polymer formation | Styrene polymerization |

| Oxidation | Oxidizing agent | Alcohols to carbonyl compounds |

| Ligand Exchange | Facilitating substitution reactions | Replacement with other carboxylic acids |

Biology

Research indicates that this compound may mimic enzyme activity, making it a valuable model for studying metalloenzymes. Its interactions with biological substrates can provide insights into enzyme mechanisms and potential therapeutic applications.

Case Study: Enzyme Mimetic Activity

A study investigated the compound's ability to catalyze reactions similar to natural enzymes, highlighting its potential role in biocatalysis and drug development.

Medicine

The compound is being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as a therapeutic agent.

Table 2: Potential Medical Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Anticancer Agent | Induces apoptosis in cancer cells | Ongoing preclinical trials |

| Drug Delivery Systems | Enhances delivery of therapeutic agents | Investigated in formulation studies |

Industry

In industrial applications, Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for coatings and other materials requiring specific chemical characteristics.

Table 3: Industrial Applications

| Application Area | Description | Examples |

|---|---|---|

| Coatings | Provides protective layers | Automotive paints |

| Specialty Chemicals | Used in formulations | Adhesives, sealants |

属性

CAS 编号 |

15096-41-0 |

|---|---|

分子式 |

C4H6Cl2CrO2 |

分子量 |

208.99 g/mol |

IUPAC 名称 |

dichlorochromium;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.2ClH.Cr/c1-3(2)4(5)6;;;/h1H2,2H3,(H,5,6);2*1H;/q;;;+2/p-2 |

InChI 键 |

SHDBMHXNFPAEAP-UHFFFAOYSA-L |

SMILES |

CC(=C)C(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] |

规范 SMILES |

CC(=C)C(=O)O.Cl[Cr]Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。